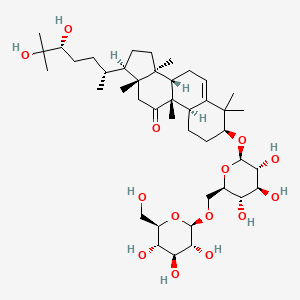
11-Oxomogroside II A2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 11-Oxomogroside II A2 involves the extraction and purification of mogrosides from the fruit of Siraitia grosvenorii. The complexities of mogroside structures, which consist of mogrol and glycosylated sugar moieties linked by β-linkage to the mogrol, pose challenges for their purification or synthesis . Biotransformation methods, including chemical conversion and in vitro enzymatic conversion, are commonly used to convert mogrosides .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of mogrosides from dried fruit using ethanol or other solvents. The extracted mogrosides are then purified using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to isolate specific mogrosides, including this compound .
Analyse Chemischer Reaktionen
Types of Reactions: 11-Oxomogroside II A2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the structure and properties of the compound.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and catalysts. The reaction conditions, such as temperature, pH, and solvent, are optimized to achieve the desired transformation of the compound.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized mogrosides, while reduction reactions may produce reduced mogrosides.
Wissenschaftliche Forschungsanwendungen
11-Oxomogroside II A2 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is studied for its unique chemical properties and potential as a natural sweetener . In biology and medicine, it is investigated for its antioxidative, anti-inflammatory, and blood glucose modulation effects . Additionally, this compound is used in the food industry as a natural sweetener and flavor enhancer .
Wirkmechanismus
The mechanism of action of 11-Oxomogroside II A2 involves its interaction with molecular targets and pathways in the body. The compound exerts its effects through various mechanisms, including antioxidation, anti-inflammatory, and blood glucose modulation pathways . The specific molecular targets and pathways involved in these effects are still under investigation.
Vergleich Mit ähnlichen Verbindungen
11-Oxomogroside II A2 is unique among mogrosides due to its specific chemical structure and properties. Similar compounds include mogroside II B, 11-deoxymogroside III, 7-oxo-mogroside II E, 7-oxo-mogroside V, 11-oxomogroside II A1, and 11-oxomogroside IV . These compounds share similar glycosylated structures but differ in their specific functional groups and biological activities.
Eigenschaften
Molekularformel |
C42H70O14 |
|---|---|
Molekulargewicht |
799.0 g/mol |
IUPAC-Name |
(3S,8S,9R,10R,13R,14S,17R)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one |
InChI |
InChI=1S/C42H70O14/c1-20(9-13-27(44)39(4,5)52)21-15-16-40(6)26-12-10-22-23(42(26,8)28(45)17-41(21,40)7)11-14-29(38(22,2)3)56-37-35(51)33(49)31(47)25(55-37)19-53-36-34(50)32(48)30(46)24(18-43)54-36/h10,20-21,23-27,29-37,43-44,46-52H,9,11-19H2,1-8H3/t20-,21-,23-,24-,25-,26+,27-,29+,30-,31-,32+,33+,34-,35-,36-,37+,40+,41-,42+/m1/s1 |
InChI-Schlüssel |
HDNXQUYFKKXCTG-NIYDTQHZSA-N |
Isomerische SMILES |
C[C@H](CC[C@H](C(C)(C)O)O)[C@H]1CC[C@@]2([C@@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)O)C)C)C |
Kanonische SMILES |
CC(CCC(C(C)(C)O)O)C1CCC2(C1(CC(=O)C3(C2CC=C4C3CCC(C4(C)C)OC5C(C(C(C(O5)COC6C(C(C(C(O6)CO)O)O)O)O)O)O)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


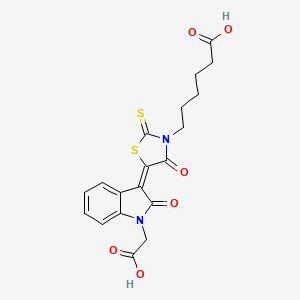
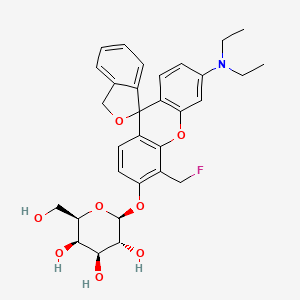
![3-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12377918.png)
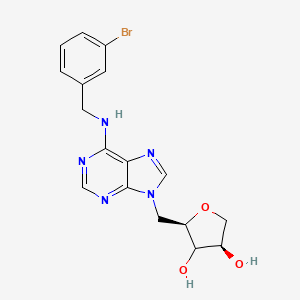
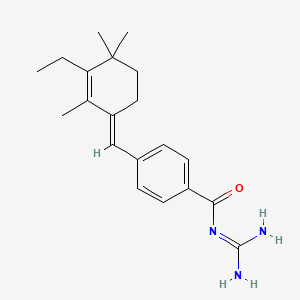
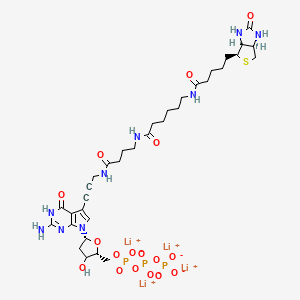
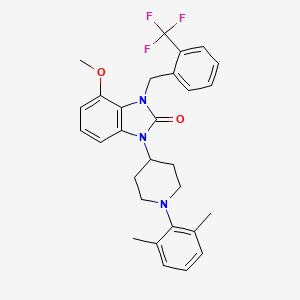
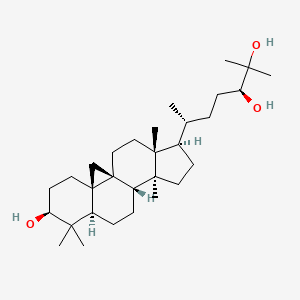
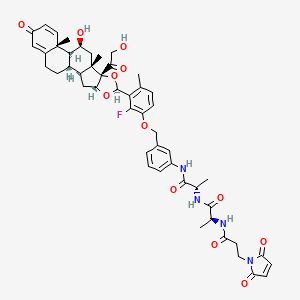
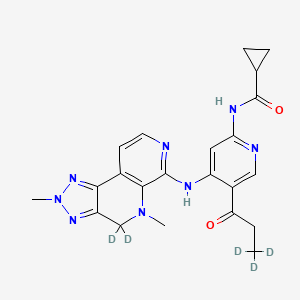
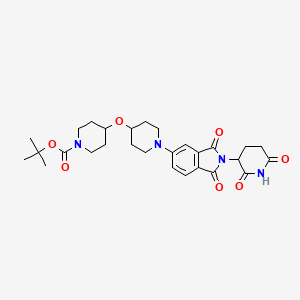
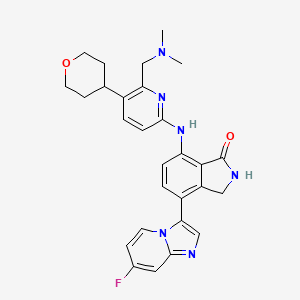
![disodium;6-[(5-chloro-2-hydroxy-3-sulfonatophenyl)diazenyl]-5-hydroxynaphthalene-1-sulfonate](/img/structure/B12377983.png)
![N-[(2S)-1-(azetidin-1-yl)propan-2-yl]-5-[2-(3,5-dimethoxyanilino)pyrimidin-4-yl]-2-methylpyrazole-3-carboxamide](/img/structure/B12378000.png)
